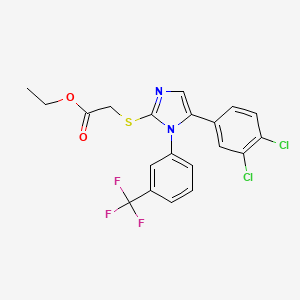

ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate

Description

This compound belongs to the class of tetra-substituted imidazole derivatives, characterized by a sulfur-linked acetate group at position 2 of the imidazole core. Its structure features a 3,4-dichlorophenyl substituent at position 5 and a 3-(trifluoromethyl)phenyl group at position 1.

Properties

IUPAC Name |

ethyl 2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2F3N2O2S/c1-2-29-18(28)11-30-19-26-10-17(12-6-7-15(21)16(22)8-12)27(19)14-5-3-4-13(9-14)20(23,24)25/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSAITYYMXEIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl and trifluoromethylphenyl groups. The final step involves the esterification of the thioacetate group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.

Chemical Reactions Analysis

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium cyanide.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The trifluoromethyl group at position 1 of the phenyl ring is a critical structural feature. In the closely related compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 1226456-09-2), the trifluoromethoxy group replaces trifluoromethyl, and the acetate is substituted with an acetamide. This modification reduces logP (increased polarity) and alters target affinity, as acetamide derivatives often exhibit improved binding to enzymes like cyclooxygenase-2 (COX-2) compared to esters .

| Property | Target Compound | Trifluoromethoxy Analog |

|---|---|---|

| Molecular Weight | 543.3 (estimated) | 543.3 |

| Substituent at Position 1 | 3-(Trifluoromethyl)phenyl | 4-(Trifluoromethoxy)phenyl |

| Functional Group | Ethyl acetate | Acetamide |

| Key Pharmacological Role | Potential kinase inhibition | Enhanced COX-2 selectivity |

Impact of Halogenation

The 3,4-dichlorophenyl group at position 5 is shared with ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate (). Chlorination enhances electron-withdrawing effects, stabilizing the imidazole ring and increasing reactivity in nucleophilic substitutions. However, nitro groups (as in ) may confer higher cytotoxicity but lower metabolic stability compared to dichloro-substituted derivatives .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The trifluoromethyl group increases logP by ~0.5 compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.

- Metabolic Stability : Ethyl esters are prone to hydrolysis by esterases, whereas acetamide analogs () exhibit longer half-lives in vivo .

- Solubility : Dichlorophenyl derivatives typically have aqueous solubility <10 µg/mL, necessitating formulation with cyclodextrins or liposomes .

Biological Activity

Ethyl 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₁₄Cl₂F₃N₃OS

- Molecular Weight : 408.29 g/mol

- CAS Number : 89522-12-3

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in disease progression. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes associated with cancer cell proliferation, such as proteases and kinases. In particular, it has been noted for its ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

- Apoptosis Induction : Studies have indicated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death. This is particularly relevant in the context of breast and prostate cancers .

Anticancer Activity

Numerous studies have reported on the anticancer properties of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), PC-3 (prostate cancer), and SF-295 (CNS cancer). The IC₅₀ values ranged from 0.24 µM to 6.55 µM depending on the cell line tested .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF7 | 0.24 | EGFR inhibition |

| PC-3 | 0.96 | Apoptosis induction |

| SF-295 | 6.55 | Protease inhibition |

Other Biological Activities

Beyond its anticancer effects, this compound has also been evaluated for:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, indicating a possible role in treating inflammatory diseases.

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

- Study on Anticancer Efficacy : A study published in MDPI highlighted the effectiveness of similar imidazole derivatives against various cancer cell lines, showcasing their potential as novel anticancer agents .

- Molecular Docking Studies : Research involving molecular docking simulations indicated that this compound binds effectively to target proteins associated with cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.